Product packaging for Malarone (TN)(Cat. No.:)

Malarone (TN)

Cat. No.: B1245164
M. Wt: 657 g/mol
InChI Key: IOTAOYHKWICOBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of its Development and Research Significance

The journey to the creation of Malarone is rooted in the independent development of its two constituent compounds, atovaquone (B601224) and proguanil (B194036). Both have historical ties to antimalarial research programs initiated during World War II. nih.gov

Proguanil: A pyrimidine (B1678525) derivative, proguanil, emerged from research conducted by Imperial Chemical Industries in the United Kingdom during World War II. mmv.orgwikipedia.org Following its introduction in 1945, it was recognized for its efficacy and led to further exploration of its chemical class, resulting in the development of pyrimethamine (B1678524). mmv.org However, resistance to proguanil when used as a monotherapy appeared rapidly, within a year of its introduction. mmv.org

Atovaquone: Atovaquone, a hydroxynaphthoquinone, also has its origins in the U.S. Army's World War II drug discovery program. nih.gov An analog of atovaquone was identified as a potential antimalarial agent during this period. nih.gov However, it was not until the 1980s that researchers at Wellcome Research Laboratories revisited this class of compounds, leading to the identification of atovaquone as a promising antimalarial drug candidate. nih.govnih.gov Atovaquone was initially approved as a monotherapy. nih.gov

The impetus for combining atovaquone and proguanil was the emergence of resistance to each drug when used alone. nih.gov Early clinical studies of atovaquone monotherapy for malaria showed good initial parasite clearance but were followed by an unacceptably high rate of recrudescent infections due to the development of resistant parasites. psu.edu The combination therapy, Malarone, was developed by Glaxo Wellcome and patented in 1999 to address this challenge. wikipedia.org

The research significance of Malarone lies in its successful demonstration that a combination of drugs with different mechanisms of action can not only enhance efficacy but also delay the development of resistance. psu.edurunwayhealth.com This principle has become a cornerstone of modern antimalarial drug development strategies. biologists.com

Role as a Model Combination Therapy in Antimalarial Drug Discovery

Malarone is a paradigm of a successful combination therapy, and its mechanism of action provides a valuable model for future antimalarial drug discovery. biologists.com The two components, atovaquone and proguanil, interfere with separate and essential metabolic pathways in the malaria parasite. gsk.com

Atovaquone acts by inhibiting the parasite's mitochondrial electron transport chain at the cytochrome bc1 complex. runwayhealth.comgsk.com This disrupts the parasite's ability to generate energy and synthesize pyrimidines, which are essential for nucleic acid replication. runwayhealth.comgsk.com Proguanil's primary mechanism of action is through its active metabolite, cycloguanil (B1669406), which inhibits the enzyme dihydrofolate reductase (DHFR). gsk.comoup.com This enzyme is crucial for the synthesis of folate, a necessary component for DNA synthesis. nih.gov

The synergistic effect of the combination is a key aspect of its success. nih.gov Research has shown that proguanil itself, independent of its conversion to cycloguanil, enhances the ability of atovaquone to collapse the mitochondrial membrane potential of the parasite. nih.govgsk.comasm.org This dual mechanism of action means the parasite must simultaneously develop resistance to two distinct modes of attack, a much lower probability event than developing resistance to a single agent. runwayhealth.com

This synergistic interaction makes the atovaquone-proguanil combination effective even in regions where resistance to proguanil alone (due to DHFR mutations) is widespread. asm.org The success of Malarone has spurred research into other dual-site inhibitors and combination therapies that target different parasite vulnerabilities. asm.org For instance, the development of compounds that target both the quinol oxidase (Qo) and quinone reductase (Qi) sites of the cytochrome bc1 complex is an area of active investigation, building on the principles demonstrated by Malarone. asm.org

The study of resistance mechanisms to atovaquone-proguanil, primarily linked to mutations in the parasite's cytochrome b gene (cytb), also provides critical insights for the development of next-generation antimalarials. oup.comnih.gov Understanding how resistance emerges allows researchers to design new compounds and combination strategies that can circumvent these mechanisms. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H36Cl3N5O3 B1245164 Malarone (TN)

Properties

Molecular Formula

C33H36Cl3N5O3

Molecular Weight

657 g/mol

IUPAC Name

(1Z)-1-[amino-(4-chloroanilino)methylidene]-2-propan-2-ylguanidine;3-[4-(4-chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione;hydrochloride

InChI

InChI=1S/C22H19ClO3.C11H16ClN5.ClH/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26;1-7(2)15-10(13)17-11(14)16-9-5-3-8(12)4-6-9;/h1-4,9-13,15,24H,5-8H2;3-7H,1-2H3,(H5,13,14,15,16,17);1H

InChI Key

IOTAOYHKWICOBK-UHFFFAOYSA-N

Isomeric SMILES

CC(C)N=C(N)/N=C(/N)\NC1=CC=C(C=C1)Cl.C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4C(=O)C3=O)O.Cl

Canonical SMILES

CC(C)N=C(N)N=C(N)NC1=CC=C(C=C1)Cl.C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4C(=O)C3=O)O.Cl

Origin of Product

United States

Molecular Mechanisms of Action and Target Elucidation

Atovaquone's Interaction with the Parasite Mitochondrial Electron Transport Chain (mtETC)

Atovaquone (B601224) is a potent and selective inhibitor of the parasite's mitochondrial electron transport chain (mtETC), a critical pathway for cellular respiration and ATP synthesis. runwayhealth.compatsnap.com Its primary mode of action involves the disruption of this chain at a specific complex, leading to a cascade of detrimental effects on the parasite's viability.

Inhibition of Cytochrome bc1 Complex (Complex III) at the Quinol Oxidase (Qo) Site

Atovaquone acts as a competitive inhibitor of the cytochrome bc1 complex, also known as Complex III, a key component of the mtETC. drugbank.comgsk.comresearchgate.net Structurally similar to ubiquinone (coenzyme Q), a natural substrate of the complex, atovaquone binds to the quinol oxidase (Qo) site on the cytochrome b subunit of the complex. plos.orgnih.govresearchgate.net This binding event competitively blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, effectively halting the electron flow through the mtETC. patsnap.comasm.org The high specificity of atovaquone for the parasite's cytochrome bc1 complex over the host's is a cornerstone of its therapeutic value, minimizing toxicity to human cells. runwayhealth.comnih.gov

Studies have identified specific amino acid residues within the Qo site that are crucial for atovaquone binding. Mutations in these residues, particularly at position 268 of cytochrome b, have been linked to atovaquone resistance, further confirming this as the primary target site. plos.orggenscript.commdpi.com

Consequential Effects on de novo Pyrimidine (B1678525) Biosynthesis via Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition

The disruption of the mtETC by atovaquone has a significant secondary effect on the de novo pyrimidine biosynthesis pathway. In Plasmodium, the enzyme dihydroorotate dehydrogenase (DHODH) is a key enzyme in this pathway and is functionally linked to the mtETC. nih.govnih.gov DHODH requires ubiquinone as an electron acceptor to catalyze the conversion of dihydroorotate to orotate. nih.govasm.org

By inhibiting the cytochrome bc1 complex, atovaquone prevents the re-oxidation of ubiquinol to ubiquinone, thereby depleting the pool of available ubiquinone for DHODH. nih.govasm.org This indirect inhibition of DHODH blocks the synthesis of pyrimidines, which are essential building blocks for DNA and RNA synthesis. patsnap.comfda.gov This dual assault on both energy production and nucleic acid synthesis contributes significantly to the potent antimalarial activity of atovaquone. drugbank.com

Proguanil (B194036) and Cycloguanil's Biochemical Pathways

Proguanil is a prodrug that, upon metabolism in the host, gives rise to its active metabolite, cycloguanil (B1669406). runwayhealth.comwikipedia.org While cycloguanil is a well-established inhibitor of a key enzyme in the folate biosynthesis pathway, proguanil itself has been found to possess intrinsic antimalarial activity that contributes to the synergistic effect observed in Malarone. gsk.comviatris.ca

Inhibition of Dihydrofolate Reductase (DHFR) by Cycloguanil

The primary and most well-understood mechanism of action of proguanil's active metabolite, cycloguanil, is the inhibition of the parasitic enzyme dihydrofolate reductase (DHFR). runwayhealth.comfda.govdrugbank.com DHFR is a crucial enzyme in the folate pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of thymidylate and other precursors of DNA and RNA. wikipedia.org

Cycloguanil is a potent and selective inhibitor of the parasite's DHFR, binding to the active site and preventing the normal enzymatic reaction. wikipedia.orgpnas.org This blockade of folate metabolism deprives the parasite of the necessary components for nucleic acid synthesis, thereby inhibiting its growth and replication. runwayhealth.comdrugbank.com

Compound Target Enzyme Effect Consequence
CycloguanilDihydrofolate Reductase (DHFR)InhibitionBlocks synthesis of tetrahydrofolate, disrupting DNA and RNA synthesis. runwayhealth.comwikipedia.orgdrugbank.com

Proguanil's Direct Contribution to Mitochondrial Dysfunction and Synergy

Beyond its role as a precursor to cycloguanil, proguanil itself exhibits antimalarial activity and plays a crucial role in the synergistic action of Malarone. gsk.comasm.org Research has shown that proguanil, independent of its conversion to cycloguanil, enhances the ability of atovaquone to collapse the mitochondrial membrane potential (ΔΨm). viatris.caasm.orgnih.gov

While proguanil alone does not significantly affect the mtETC or ΔΨm, in combination with atovaquone, it lowers the concentration of atovaquone required to induce a collapse of the mitochondrial membrane potential. wikipedia.orgasm.org This potentiation of atovaquone's effect is a key aspect of the synergy observed with Malarone, leading to a more effective antimalarial action and a reduced likelihood of the development of drug resistance. runwayhealth.comasm.org The exact mechanism of this synergistic interaction is thought to involve proguanil acting as a site-specific uncoupler of parasite mitochondria in the presence of atovaquone. asm.org

Compound Combination Observed Effect Significance
Atovaquone + ProguanilEnhanced collapse of mitochondrial membrane potential (ΔΨm). asm.orgnih.govLowers the effective concentration of atovaquone needed for its action, demonstrating synergy. wikipedia.orgasm.org

Synergistic Interactions between Atovaquone and Proguanil

The combination of atovaquone and proguanil results in a potentiation of their antimalarial effects, a phenomenon that is central to the clinical success of Malarone. asm.orgreliasmedia.com This synergy allows for high cure rates, even against multidrug-resistant strains of Plasmodium falciparum. asm.orgpsu.edu

Biochemical Basis of Potentiation

The synergistic action of atovaquone and proguanil stems from their distinct but complementary mechanisms of action that target crucial metabolic pathways in the malaria parasite. fda.govgsk.com Atovaquone selectively inhibits the parasite's mitochondrial electron transport chain at the cytochrome bc1 complex. gsk.comoup.comnih.gov This action disrupts mitochondrial function, leading to a collapse of the mitochondrial membrane potential (ΔΨm). gsk.comnih.govhres.ca A primary consequence of this inhibition is the disruption of pyrimidine biosynthesis, which is essential for nucleic acid replication. asm.orgfda.gov

Proguanil itself has a dual role. Firstly, it is a prodrug that is metabolized in the host to its active form, cycloguanil. runwayhealth.comdrugbank.compatsnap.com Cycloguanil inhibits the parasite's dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of folate, which is necessary for DNA synthesis. fda.govdrugbank.compatsnap.com

However, the synergy observed in Malarone is not solely due to the combined effects of atovaquone on mitochondrial respiration and cycloguanil on folate synthesis. reliasmedia.comnih.gov Research has revealed that proguanil, in its unmetabolized form, plays a direct role in potentiating atovaquone's action. gsk.comnih.govhres.ca Proguanil enhances the ability of atovaquone to collapse the parasite's mitochondrial membrane potential. gsk.comoup.comnih.gov It achieves this by lowering the effective concentration of atovaquone required to induce this collapse. nih.govnih.gov This suggests that proguanil sensitizes the parasite's mitochondria to the effects of atovaquone. oup.com

Interestingly, proguanil does not appear to enhance atovaquone's direct inhibition of the mitochondrial electron transport chain itself. asm.orgnih.gov Instead, its synergistic effect is linked to the downstream consequence of this inhibition—the collapse of the mitochondrial membrane potential. nih.gov This potentiation by the parent drug, proguanil, is a key aspect of the synergy and may explain the combination's effectiveness even in regions with resistance to cycloguanil. asm.orgnih.gov

CompoundPrimary TargetEffect
Atovaquone Cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain gsk.comoup.comnih.govInhibition of electron transport, collapse of mitochondrial membrane potential, and disruption of pyrimidine synthesis asm.orgfda.govgsk.comnih.gov
Proguanil Dihydrofolate Reductase (DHFR) (as the metabolite cycloguanil) fda.govdrugbank.compatsnap.comInhibition of folate synthesis, disrupting DNA synthesis fda.govdrugbank.compatsnap.com
Proguanil (unmetabolized) Unknown, but affects mitochondrial membrane potential gsk.comnih.govPotentiates atovaquone's ability to collapse the mitochondrial membrane potential gsk.comoup.comnih.govhres.ca

Specificity of Synergistic Effects

The synergistic interaction observed between atovaquone and proguanil is highly specific. nih.gov Studies have shown that proguanil's enhancement of mitochondrial membrane potential collapse is specific to atovaquone. asm.orgnih.gov The effects of other mitochondrial electron transport inhibitors that also act on the cytochrome bc1 complex, such as myxothiazole and antimycin, are not enhanced by the presence of proguanil. asm.orgnih.govnih.gov

Furthermore, the potentiation is a class effect of biguanides, as other compounds in this class have demonstrated synergy with atovaquone. asm.org However, the synergy is not related to the inhibition of the folate pathway by DHFR inhibitors in general. asm.org For instance, another DHFR inhibitor, pyrimethamine (B1678524), does not produce a synergistic effect with atovaquone. asm.orgnih.gov This underscores that the synergy is not simply a result of simultaneously targeting two different metabolic pathways (respiration and folate synthesis).

Conversely, the active metabolite of proguanil, cycloguanil, has been shown in some in vitro studies to be antagonistic to the effects of atovaquone. nih.govwikipedia.org This further highlights that the synergistic relationship is a specific interaction between atovaquone and the parent proguanil molecule, independent of proguanil's conversion to a DHFR inhibitor. nih.govhres.cawikipedia.org This specificity is a critical aspect of Malarone's molecular mechanism, contributing to its high efficacy and the reduced likelihood of resistance development. runwayhealth.com

Molecular and Genetic Basis of Resistance to Malarone Components

Atovaquone (B601224) Resistance: Cytochrome b Gene Mutations

Atovaquone targets the cytochrome bc1 complex (also known as complex III) in the parasite's mitochondrial electron transport chain. nih.govnih.govnih.gov By binding to the Qo site of cytochrome b (cyt b), a key protein in this complex, atovaquone inhibits parasite respiration and ultimately leads to its death. nih.govspringermedizin.de Resistance to atovaquone is primarily associated with point mutations in the mitochondrial gene encoding cytochrome b (pfcytb). nih.govoup.com

The most clinically significant mutations conferring atovaquone resistance occur at codon 268 of the pfcytb gene. oup.com These mutations result in the substitution of the amino acid tyrosine (Y) with either serine (S), cysteine (C), or asparagine (N). oup.complos.orgasm.org The Y268S mutation is the most commonly reported, followed by Y268C and Y268N. oup.commdpi.com These mutations have been identified in parasites from patients who have experienced treatment failure with atovaquone-proguanil. oup.comasm.org The presence of these mutations can lead to a more than 1,000-fold increase in the 50% inhibitory concentration (IC50) of atovaquone. asm.org While less common, other mutations in the pfcytb gene, such as those at codons M133I and K272R, have also been associated with atovaquone resistance in laboratory settings. pnas.orgresearchgate.net A novel mutation, I258M, has also been identified in a case of treatment failure. oup.com

Table 1: Key Point Mutations in the Plasmodium falciparum Cytochrome b Gene Conferring Atovaquone Resistance

Original Amino AcidPositionMutant Amino Acid(s)Associated Resistance LevelReference(s)
Tyrosine (Y)268Serine (S)High plos.org, mdpi.com, oup.com, asm.org
Tyrosine (Y)268Cysteine (C)High mdpi.com, oup.com, asm.org
Tyrosine (Y)268Asparagine (N)High mdpi.com, oup.com, asm.org
Methionine (M)133Isoleucine (I)Moderate pnas.org, researchgate.net
Lysine (K)272Arginine (R)Moderate pnas.org
Isoleucine (I)258Methionine (M)High oup.com

Mutations at the Y268 position of cytochrome b induce significant structural and conformational changes within the Qo binding pocket of the bc1 complex. plos.orgoup.com The tyrosine residue at position 268 is a bulky, aromatic amino acid. plos.org Its replacement with smaller and, in the case of serine and asparagine, more hydrophilic residues alters the local protein fold. plos.orgoup.com Computational modeling and molecular dynamics simulations have shown that these mutations can change the volume and surface area of the binding pocket. plos.orgmdpi.com This alteration in the architecture of the active site can disrupt the normal binding of atovaquone. plos.org For instance, the Y268S mutation has been shown to cause a shift in the stable binding site of atovaquone, moving it away from its original effective position. plos.org

The binding of atovaquone to the Qo site is stabilized by hydrophobic interactions with surrounding amino acid residues. plos.orgmdpi.com The Y268S mutation, for example, leads to a reduction in these crucial hydrophobic interactions between the drug and the cytochrome b protein. plos.orgnih.gov This weakening of the interaction is a primary reason for the decreased binding affinity of atovaquone to the mutated protein. nih.govplos.org Furthermore, the Y268S mutation can lead to the loss of an important hydrogen bond contact between atovaquone and a histidine residue in the iron-sulfur protein (ISP) subunit of the bc1 complex, further destabilizing the drug-target interaction. plos.orgnih.gov The reduced binding affinity ultimately results in the observed resistance, as higher concentrations of the drug are required to inhibit the mutated enzyme. nih.gov

Proguanil (B194036)/Cycloguanil (B1669406) Resistance: Dihydrofolate Reductase Mutations

Proguanil is a prodrug that is metabolized in the body to its active form, cycloguanil. nih.govsgul.ac.uk Cycloguanil inhibits the parasite enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of folate, a necessary component for DNA synthesis and parasite replication. nih.govpnas.orgfrontiersin.org Resistance to cycloguanil, and other antifolate drugs like pyrimethamine (B1678524), is conferred by point mutations in the pfdhfr gene. frontiersin.orgscielo.brscielo.br

A key mutation associated with cycloguanil resistance is S108T, a change from serine to threonine at codon 108. pnas.org However, a more common mutation, S108N (serine to asparagine), confers resistance to pyrimethamine and a moderate decrease in sensitivity to cycloguanil. scielo.brbioline.org.br The accumulation of multiple mutations in the pfdhfr gene, such as the double mutant with changes at codons 51 (N51I) and 108 (S108N), and the triple mutant with an additional change at codon 59 (C59R), leads to higher levels of resistance. frontiersin.org A quadruple mutant, which includes a mutation at I164L, confers cross-resistance to both pyrimethamine and cycloguanil. nih.govmmv.org

Table 2: Common Mutations in the Plasmodium falciparum Dihydrofolate Reductase (DHFR) Gene and their Impact on Antifolate Susceptibility

CodonAmino Acid ChangeAssociated Drug ResistanceReference(s)
108Serine (S) -> Asparagine (N)Pyrimethamine (high), Cycloguanil (moderate) scielo.br, bioline.org.br, frontiersin.org
108Serine (S) -> Threonine (T)Cycloguanil pnas.org
51Asparagine (N) -> Isoleucine (I)Increased Pyrimethamine & Cycloguanil resistance (in combination with other mutations) nih.gov, frontiersin.org
59Cysteine (C) -> Arginine (R)Increased Pyrimethamine & Cycloguanil resistance (in combination with other mutations) nih.gov, frontiersin.org
164Isoleucine (I) -> Leucine (L)Increased Pyrimethamine & Cycloguanil resistance (in combination with other mutations) nih.gov, mmv.org
16Alanine (A) -> Valine (V)Cycloguanil (in combination with S108T) pnas.org

Emergence of Multi-Drug Resistance Genotypes Involving Malarone Targets

The combination of atovaquone and proguanil in Malarone is designed to have a synergistic effect and delay the development of resistance. Proguanil enhances the ability of atovaquone to disrupt the mitochondrial membrane potential. nih.gov Treatment failures with Malarone are often associated with parasites that have pre-existing resistance to cycloguanil (due to pfdhfr mutations) and subsequently develop a de novo mutation in the pfcytb gene during treatment. oup.comnih.gov

Parasites with mutations in pfdhfr, making them resistant to the cycloguanil component, are widespread in many malaria-endemic regions. oup.com When a person with such parasites is treated with Malarone, the atovaquone component is effectively acting as a monotherapy. oup.com This creates a strong selective pressure for the emergence of atovaquone-resistant mutants, which can arise spontaneously during the infection. oup.comnih.gov This scenario highlights the importance of both drug components being active for the combination therapy to be effective in preventing resistance.

Molecular Aspects of Resistance Impact on Parasite Fitness and Transmission

The acquisition of drug resistance mutations is not without a cost to the parasite. nih.gov Mutations in the cytochrome b gene that confer atovaquone resistance, such as Y268S, have been shown to reduce the catalytic efficiency and stability of the bc1 complex. nih.gov This can lead to a fitness cost for the parasite, meaning that in the absence of drug pressure, resistant parasites may be outcompeted by their drug-sensitive counterparts. springermedizin.denih.gov This reduced fitness may manifest as slower growth rates. nih.gov

Interestingly, the fitness cost of atovaquone resistance appears to be particularly pronounced during the mosquito stage of the parasite's life cycle. elifesciences.org Parasites rely more heavily on mitochondrial electron transport during their development in the mosquito vector. elifesciences.org As a result, mutations that impair this process, like those conferring atovaquone resistance, can significantly reduce the parasite's ability to be transmitted from one human host to another via mosquitoes. elifesciences.org This may explain why atovaquone resistance mutations are not widely prevalent in malaria-endemic populations, despite their ability to arise during treatment. nih.gov However, it is possible that compensatory mutations could arise over time, mitigating the initial fitness cost and allowing for the spread of resistant strains. nih.gov

Structure Activity Relationship Sar and Rational Design of Malarone Derivatives

Elucidation of Pharmacophores and Key Structural Moieties of Atovaquone (B601224) (e.g., Hydroxynaphthoquinones)

Atovaquone is a synthetic hydroxy-1,4-naphthoquinone that acts as a potent and selective inhibitor of the parasitic mitochondrial electron transport chain. wikipedia.orgnih.govguidetomalariapharmacology.org Its mechanism of action involves binding to the cytochrome bc1 complex (Complex III), effectively acting as an analogue and competitive inhibitor of the natural substrate, ubiquinone (Coenzyme Q10). wikipedia.orgdrugbank.com This inhibition disrupts the parasite's pyrimidine (B1678525) biosynthesis and ATP synthesis, leading to its death. drugbank.comguidetopharmacology.org

The antimalarial activity of atovaquone is intrinsically linked to specific structural features, or pharmacophores, that facilitate high-affinity binding to its target. The key moieties include:

The Hydroxynaphthoquinone Core : This planar ring system is the central pharmacophore, mimicking the quinone head of ubiquinone. It is essential for the interaction within the Qo binding site of cytochrome b. researchgate.net

The 3-Hydroxyl Group : This group is critical for the molecule's orientation and binding affinity. Molecular modeling studies indicate that it forms crucial hydrogen-bonding interactions with key amino acid residues in the binding pocket, such as glutamate-272 of cytochrome b and histidine-181 of the Rieske iron-sulfur protein (ISP). researchgate.net

The Cyclohexyl Side Chain : The trans-4-(4-chlorophenyl)cyclohexyl group at the 2-position serves as a bulky, lipophilic side chain. nih.gov This feature is analogous to the isoprenoid tail of ubiquinone and is vital for anchoring the molecule within the hydrophobic binding domain of the enzyme. nih.govdrugbank.com The stereochemistry of this side chain is paramount; the trans isomer of atovaquone is substantially more potent than the corresponding cis isomer, highlighting the precise spatial requirements for optimal binding. nih.govresearchgate.net

The combination of the polar hydroxynaphthoquinone head and the nonpolar side chain allows atovaquone to effectively compete with ubiquinol (B23937) for its binding site, leading to the potent inhibition of the parasite's respiratory chain. drugbank.comresearchgate.net

Structural MoietyFunction in Antimalarial ActivityKey Interaction
1,4-Naphthoquinone RingCore pharmacophore; mimics the ubiquinone head group.Occupies the Qo binding site of cytochrome b.
3-Hydroxyl GroupEssential for high-affinity binding and proper orientation.Forms hydrogen bonds with key amino acid residues (e.g., Glu-272, His-181). researchgate.net
trans-4-(4-chlorophenyl)cyclohexyl Side ChainLipophilic anchor, mimicking the isoprenoid tail of ubiquinone.Provides hydrophobic interactions within the binding pocket; trans configuration is critical for potency. nih.gov

Synthetic Strategies for Atovaquone Analogues and Derivatives

The chemical synthesis of atovaquone and its analogues has been a subject of extensive research to optimize its activity, improve its physicochemical properties, and explore the structure-activity relationships. nih.govmedjpps.com Various synthetic routes, ranging from one-step to multi-step processes, have been developed. researchgate.netperiodikos.com.br

Initial synthesis of atovaquone involved complex procedures with low yields. medjpps.comdrugbank.com Subsequent research has focused on more efficient and scalable methods. researchgate.netresearchgate.netacs.org A common strategy involves the decarboxylative condensation of a carboxylic acid derivative, such as trans-4-(4-chlorophenyl) cyclohexane (B81311) carboxylic acid, with a naphthoquinone moiety. researchgate.net The use of phase transfer catalysts has been shown to significantly improve the yield of key intermediates. researchgate.net

Synthetic modifications to the atovaquone scaffold have primarily targeted two key regions:

Modification of the 3-Hydroxy Group : This position has been a prime target for creating ester and ether derivatives. nih.gov These modifications are often part of a prodrug strategy aimed at improving the compound's poor bioavailability. biorxiv.org Studies have shown that many of these derivatives retain potent antimalarial activity, with IC50 values comparable to the parent atovaquone. nih.govresearchgate.net

Modification of the Side Chain : The cyclohexyl side chain has also been a focus for derivatization. Analogues have been synthesized with various substituents at the 4'-position of the cyclohexyl ring to enhance metabolic stability and activity against resistant strains. nih.govresearchgate.net

These synthetic efforts have generated a library of atovaquone derivatives, providing valuable insights into the SAR of hydroxynaphthoquinones and paving the way for the development of next-generation antimalarials. nih.govnih.gov

Synthetic StrategyTarget MoietyPurposeExample of Derivatives
Esterification/Etherification3-Hydroxy GroupImprove bioavailability (prodrugs), modulate activity.Ester and ether-linked derivatives. nih.gov
Side Chain SubstitutionCyclohexyl RingEnhance metabolic stability, overcome resistance.Analogues with modified 4'-position on the cyclohexyl ring. nih.gov
Decarboxylative CondensationCore Scaffold SynthesisEfficiently construct the main atovaquone structure.2-cyclohexyl-3-hydroxy-1,4-naphthoquinone analogues. nih.govresearchgate.net

Design Principles for Overcoming Resistance Mechanisms through Structural Modification

The clinical utility of atovaquone is threatened by the rapid emergence of drug resistance. nih.gov The primary mechanism of resistance in Plasmodium falciparum is the development of single point mutations in the cytochrome b gene (cyt b), which encodes the drug's target protein. oup.comnih.gov These mutations, most notably at codon 268 (Y268S, Y268N, and Y268C), occur within the drug's binding pocket. nih.govnih.govmdpi.com The presence of these mutations is thought to reduce the binding affinity of atovaquone, rendering it ineffective. nih.govresearchgate.net

Rational drug design aims to create novel atovaquone derivatives that can circumvent this resistance. The core design principles are based on understanding the molecular consequences of these mutations. mdpi.comresearchgate.net

Key design principles include:

Altering the Side Chain to Counteract Resistance : Since mutations like Y268S alter the local environment of the binding pocket, one strategy is to modify the drug's side chain to establish new, favorable interactions or to be less affected by the mutation. It has been demonstrated that modifying the alkyl side chain can be an effective strategy to counteract drug resistance. researchgate.net For instance, research has shown that certain 2-hydroxy-1,4-naphthoquinones featuring 2-methyl-heptyl or 2-methyl-heptyl-trifluoromethyl side chains were highly effective against atovaquone-resistant P. falciparum strains. researchgate.net

Enhancing Binding Affinity : Another approach is to design analogues with increased binding affinity for the wild-type enzyme, which may help them retain sufficient activity against mutated forms. This can be achieved by optimizing interactions with residues that are not affected by the resistance mutations.

Developing Structurally Flexible Analogues : Creating molecules with greater conformational flexibility might allow them to adapt to the altered shape of the mutated binding site, thereby retaining inhibitory activity.

These design strategies leverage detailed structural and computational models of the cytochrome bc1 complex to predict how modifications will affect binding to both wild-type and resistant mutant enzymes, guiding the synthesis of more durable antimalarial agents. mdpi.comresearchgate.net

Resistance MechanismStructural ConsequenceDesign Principle for Overcoming Resistance
Point mutations in cytochrome b (e.g., Y268S, Y268N, Y268C). nih.govnih.govAlteration of the drug binding pocket, leading to reduced atovaquone affinity. nih.govresearchgate.netModify the drug's side chain to create new interactions and bypass the effect of the mutation. researchgate.net
Steric hindrance or loss of key interactions.Weakened binding of the atovaquone molecule.Synthesize analogues with enhanced binding affinity or greater structural flexibility to adapt to the mutated site.

Pharmacokinetics and Pharmacodynamics: Mechanistic and Predictive Modeling

Metabolic Pathways of Proguanil (B194036) and Atovaquone (B601224) (Pre-clinical Biochemical Studies)

Pre-clinical studies have elucidated the distinct metabolic pathways of atovaquone and proguanil, revealing a classic prodrug activation for proguanil and notable metabolic resistance for atovaquone.

Proguanil Metabolism: Proguanil is a prodrug that undergoes extensive hepatic biotransformation to exert its primary antimalarial effect. drugbank.com It is metabolized by cytochrome P450 (CYP) isoenzymes, principally CYP2C19 and to a lesser extent CYP3A4, into its active metabolite, cycloguanil (B1669406). drugbank.comoup.comnih.govgsk.comunict.itamegroups.cnhres.cafda.gov This conversion is crucial as cycloguanil is a potent inhibitor of the parasite's dihydrofolate reductase (DHFR) enzyme. drugbank.comfda.gov Another metabolite, 4-chlorophenylbiguanide (B1200820), is also formed. gsk.comfda.gov

In vitro studies using human liver microsomes have confirmed the roles of these specific CYP enzymes in the cyclization of proguanil. amegroups.cn Research has shown that the metabolism of proguanil can be competitively inhibited by retinol, as both substances are metabolized by the CYP2C family. medicaljournals.se The variable activity of these enzymes among different populations can lead to significant inter-individual differences in the formation of cycloguanil, potentially impacting prophylactic efficacy in individuals who are poor metabolizers. drugbank.comunict.it

Interestingly, proguanil itself possesses intrinsic antimalarial activity, independent of its conversion to cycloguanil. gsk.comhres.ca It acts synergistically with atovaquone by potentiating the collapse of the parasite's mitochondrial membrane potential, a mechanism not shared by cycloguanil. gsk.comhres.caasm.orggeneesmiddeleninformatiebank.nl

Atovaquone Metabolism: In stark contrast to proguanil, atovaquone demonstrates remarkable metabolic stability. reliasmedia.com Preclinical and clinical studies have consistently shown that atovaquone is highly resistant to metabolism and is predominantly eliminated unchanged, with over 90% of the parent drug excreted in the feces. hres.cafda.gov There is negligible excretion of atovaquone in the urine, and no specific metabolites have been identified in human studies. nih.govfda.govdrugbank.com

However, studies utilizing microbial models of mammalian metabolism have provided some insight into potential, albeit minor, metabolic pathways. Research involving biotransformation by fungal species such as Mucor rouxii and Cunninghamella elegans successfully produced a phase I metabolite of atovaquone. researchgate.net This metabolite was identified as trans-3-[4'-(4″-chlorophenyl)cyclohexyl)-1,2-dioxo-dihydro-1H-indene-3-carboxylic acid. researchgate.net

CompoundPrimary Metabolic PathwayKey EnzymesPrimary Metabolite(s)Key Findings from Pre-clinical Studies
Proguanil Hepatic Biotransformation (Prodrug Activation)CYP2C19, CYP3A4 drugbank.comamegroups.cnCycloguanil (active), 4-chlorophenylbiguanide drugbank.comgsk.comMetabolism is variable among individuals. drugbank.comunict.it Proguanil itself has intrinsic activity synergistic with atovaquone. gsk.comasm.org
Atovaquone Minimal to no metabolismNot applicable in humansNone identified in humans drugbank.comHighly resistant to metabolic degradation; primarily excreted unchanged in feces. hres.cafda.gov Fungal models produced a phase I metabolite. researchgate.net

Computational Modeling of Pharmacokinetic Parameters and Drug Disposition

Computational modeling has become an essential tool for understanding the complex interplay of pharmacokinetics, drug resistance, and efficacy for atovaquone/proguanil. These models provide insights that are difficult to obtain through experimental studies alone.

A significant challenge for atovaquone is the emergence of resistance, which is primarily linked to point mutations in the parasite's mitochondrial cytochrome b (cytb) gene. plos.orgnih.gov Since the mitochondrial DNA (mtDNA) exists in multiple copies per parasite, the dynamics of how resistance-conferring mutations arise and are selected is complex.

To address this, patient-based stochastic models have been developed to simulate the intrahost emergence of these mutations. nih.govasm.org Key findings from these computational simulations include:

De Novo Mutations: Mutant parasites can emerge de novo at low frequencies within any infected patient during the initial erythrocytic cycles before treatment is initiated. nih.gov

Parameter Influence: The model evaluated the impact of factors such as the number of mtDNA copies, mutation rate, and the biological "cost" of the mutation on the size of the mutant parasite population. nih.gov

Inter-patient Variability: Simulations revealed large variability between patients in the size of this pre-existing mutant reservoir. This variability, driven by the stochastic nature of mtDNA replication and partitioning during parasite division, may explain why some patients fail therapy while others are cured. nih.gov

Molecular modeling has also been employed to elucidate the structural basis of atovaquone resistance. plos.org

Mechanism of Resistance: Molecular dynamics simulations of the P. falciparum cytochrome bc1 complex have suggested that the common Y268S mutation confers resistance by reducing critical hydrophobic interactions between atovaquone and the protein. plos.org

Altered Binding: The mutation alters the conformation of the binding pocket, forcing atovaquone to adopt a new, less stable binding position away from its wild-type target site, thereby reducing its inhibitory effect. plos.org

These computational models support the hypothesis that treatment failure is not necessarily due to new mutations induced by the drug, but rather the selection of a pre-existing, low-frequency mutant population that varies in size from patient to patient. nih.gov

Modeling ApproachFocus of StudyKey Insights and PredictionsSupporting References
Stochastic Patient-Based Model Emergence of atovaquone resistance mutations in mitochondrial DNA (mtDNA).- De novo mutations exist at low frequencies before treatment.
  • Large inter-patient variability in the size of the mutant reservoir.
  • Suggests treatment failure is due to selection of pre-existing mutants.
  • nih.govasm.org
    Molecular Dynamics Simulation Structural mechanism of resistance from Y268S mutation in cytochrome b.- Y268S mutation reduces hydrophobic interactions with atovaquone.
  • Causes atovaquone to bind to a new, less effective site.
  • Explains the molecular basis for reduced drug efficacy.
  • plos.org
    Physiologically Based Pharmacokinetic (PBPK) Modeling General characterization of drug absorption, distribution, metabolism, and excretion.Population pharmacokinetic analyses have been used to characterize the parameters of atovaquone and proguanil in adults and children. gsk.comhres.capsu.edu

    In Vitro and Animal Model Pharmacodynamic Studies of Target Engagement and Efficacy

    The efficacy of Malarone is rooted in the distinct and synergistic mechanisms of its two components, which have been extensively characterized in in vitro and animal models.

    Target Engagement and Mechanism of Action:

    Atovaquone: This hydroxynaphthoquinone is a selective inhibitor of the parasite's mitochondrial electron transport chain. hres.cafda.gov It specifically targets the cytochrome bc1 complex (Complex III), binding to a site that mimics the natural substrate, ubiquinone. oup.comdrugbank.com This inhibition disrupts the electron flow, leading to a rapid collapse of the mitochondrial membrane potential (ΔΨm). gsk.complos.orgoup.com The ultimate metabolic consequences include the inhibition of pyrimidine (B1678525) biosynthesis, which is dependent on the electron transport chain, thereby halting DNA synthesis and parasite replication. fda.govdrugbank.com

    Proguanil and Cycloguanil: Proguanil's primary mechanism is mediated through its active metabolite, cycloguanil. fda.gov Cycloguanil is a potent inhibitor of the parasitic enzyme dihydrofolate reductase (DHFR), which is a critical component of the folate pathway. oup.comoup.com By inhibiting DHFR, cycloguanil disrupts the synthesis of deoxythymidylate, another essential precursor for DNA replication. gsk.comfda.gov

    Synergistic Interaction: A key finding from in vitro studies is the powerful synergistic interaction between atovaquone and the parent drug proguanil, not its metabolite cycloguanil. asm.orgnih.gov

    Proguanil enhances the ability of atovaquone to collapse the parasite's mitochondrial membrane potential. gsk.comhres.cageneesmiddeleninformatiebank.nlnih.gov This potentiation occurs at pharmacologically relevant concentrations and is specific to atovaquone, as the effects of other mitochondrial inhibitors are not enhanced by proguanil. asm.orgnih.gov

    This synergy explains the high efficacy of the combination, even in regions where resistance to cycloguanil (due to DHFR mutations) is common. nih.gov

    In vitro studies measuring the fractional inhibitory concentration (FIC) index—a measure of drug interaction—demonstrated high synergism for the atovaquone-proguanil combination (mean ΣFIC < 0.4). nih.gov In contrast, the combination of atovaquone and cycloguanil was found to be antagonistic (mean ΣFIC > 2.0). nih.govscispace.comki.se

    In Vitro and Animal Model Efficacy:

    In Vitro Potency: Atovaquone is highly potent against the asexual blood stages of P. falciparum, with 50% inhibitory concentrations (IC50) typically in the low nanomolar range (0.7-6 nM). oup.comnih.gov Proguanil itself shows only weak activity (IC50 ~2.4-19 μM), whereas cycloguanil is highly active (IC50 ~0.5-2.5 nM). oup.comnih.gov

    Animal Models: In a murine model of Toxoplasma gondii infection, the combination of atovaquone and proguanil significantly increased survival time and rates compared to either drug administered alone. google.com In a Plasmodium berghei malaria model in mice, the combination demonstrated causal prophylactic activity by inducing an early arrest of parasite development in the liver stage, preventing the progression to a blood-stage infection. biorxiv.org Both atovaquone and proguanil are active against the hepatic (exoerythrocytic) and asexual blood (erythrocytic) stages of P. falciparum. gsk.comhres.ca

    Compound/CombinationTargetMechanism of ActionIn Vitro IC50 (P. falciparum)Key Pharmacodynamic Finding
    Atovaquone Cytochrome bc1 Complex oup.comdrugbank.comInhibits mitochondrial electron transport, collapses mitochondrial membrane potential. gsk.comoup.com0.7-6 nM oup.comnih.govPotent activity against blood and liver stages. gsk.com
    Proguanil Mitochondria (synergy target)Potentiates atovaquone-mediated collapse of mitochondrial membrane potential. gsk.comasm.org2.4-19 µM oup.comnih.govActs synergistically with atovaquone as the parent drug. nih.gov
    Cycloguanil Dihydrofolate Reductase (DHFR) oup.comoup.comInhibits folate pathway, disrupting pyrimidine synthesis. gsk.comfda.gov0.5-2.5 nM oup.comnih.govActive metabolite of proguanil; antagonistic with atovaquone in vitro. nih.gov
    Atovaquone + Proguanil Dual targets (Mitochondria and Folate Pathway)Synergistic inhibition of two essential metabolic pathways.N/A (Synergistic)Highly synergistic interaction confirmed in vitro (ΣFIC < 0.4). nih.gov Effective in animal models for treatment and prophylaxis. google.combiorxiv.org

    Advanced Synthetic Methodologies for Malarone Components

    Novel Chemical Synthesis Routes for Atovaquone (B601224) and Proguanil (B194036)

    Research into the synthesis of atovaquone and proguanil has led to the development of several innovative routes that offer improvements over earlier methods in terms of yield, cost-effectiveness, and environmental impact.

    Atovaquone Synthesis:

    The original synthesis of atovaquone was characterized by low yields, often around 4% in the final steps, and the use of expensive and hazardous reagents like silver nitrate (B79036). medjpps.com Modern advancements have sought to overcome these limitations.

    One significantly improved and more sustainable manufacturing route begins with phthalic anhydride (B1165640). This process converts the starting material into 1,4-isochromandione, which then reacts with 4-(4-chlorophenyl)cyclohexanecarboxylic acid to form atovaquone through key steps including bromination and a Rosenmund reduction. Current time information in Bangalore, IN.researchgate.net This method is not only higher yielding but also avoids the problematic use of silver-promoted chemistry. Current time information in Bangalore, IN.

    Further research has focused on optimizing the coupling reaction. A variety of patents and studies describe methods using different starting materials and catalysts to improve efficiency and safety. researchgate.netresearchgate.netguidetopharmacology.orgperiodikos.com.br For instance, processes have been developed that use 2,3-dichloro-1,4-naphthoquinone as a key reactant, which can be coupled with trans-4-(4-chlorophenyl) cyclohexanecarboxylic acid. google.com These routes are often the subject of systematic studies to optimize reaction conditions and maximize yield and purity. researchgate.net

    Synthetic RouteKey Starting MaterialsKey Reactions/FeaturesReported YieldReference
    Original Route2-chloronaphthoquinone, trans-4-(4-chlorophenyl)cyclohexanecarboxylic acidSilver nitrate promoted reaction~4% (final steps) medjpps.com
    Sustainable ProcessPhthalic anhydride, 4-(4-chlorophenyl)cyclohexanecarboxylic acidFormation of 1,4-isochromandione, Rosenmund reduction, avoids heavy metalsHigh yielding and robust Current time information in Bangalore, IN.researchgate.net
    One-Pot Synthesis1,4-naphthoquinone, isomeric mixture of 4-(4-chlorophenyl)cyclohexanecarboxylic acidDecarboxylative alkylation42% overall mdpi.comgoogle.comresearchgate.net
    Dichlone-based Route2,3-dichloro-1,4-naphthoquinone, trans-4-(4-chlorophenyl)cyclohexanecarboxylic acidDecarboxylative coupling followed by hydrolysisModerate to high periodikos.com.brgoogle.com

    Proguanil Synthesis:

    Proguanil is a biguanide (B1667054) derivative whose synthesis has also been refined to improve yield and purity. vulcanchem.com It is a prodrug that is metabolized in the body to the active compound, cycloguanil (B1669406). nih.govdrugbank.com

    A common industrial synthesis involves the condensation of p-chlorophenyl dicyandiamide (B1669379) with isopropylamine (B41738). google.com Process improvements have focused on optimizing reaction solvents and purification methods to produce proguanil hydrochloride in high yield (75-90%) and purity (up to 99.9% by HPLC). google.com One patented process describes using a tetrahydrofuran (B95107) (THF)-water solvent system and employing chelating agents like EDTA disodium (B8443419) salt to remove the copper catalyst, which minimizes the evolution of hazardous hydrogen sulfide (B99878) gas. google.com

    Another synthetic pathway involves reacting the sodium salt of dicyandiamide with isopropylamine to form isopropyldicyandiamide, which is then condensed with 4-chloroaniline (B138754) to produce proguanil. researchgate.net

    Stereoselective Synthesis Approaches

    The biological activity of a chiral molecule is often dependent on its specific stereochemistry. In the context of Malarone's components, stereoselectivity is particularly critical for atovaquone.

    Atovaquone:

    Atovaquone possesses a 1,4-disubstituted cyclohexane (B81311) ring, and its antimalarial potency is almost exclusively associated with the trans isomer. medjpps.com The corresponding cis isomer is significantly less active. medjpps.com Therefore, controlling the stereochemistry to produce the trans isomer selectively is a primary goal of any synthetic strategy.

    Early syntheses often produced a mixture of cis and trans isomers, which required separation. A more advanced and economical approach involves the epimerization of the unwanted cis isomer into the desired trans form. This can be achieved by treating a mixture of isomers, or the isolated cis isomer, with a strong acid or by heating it in an organic solvent. medjpps.comgoogle.com

    More direct stereoselective methods focus on establishing the correct configuration early in the synthesis. One such strategy involves the stereoselective reduction of 4-(4-chlorophenyl)cyclohexanone. Using reducing agents like sodium borohydride (B1222165) (NaBH₄) can preferentially yield the trans-cyclohexanol derivative, which is then carried forward in the synthesis.

    Process chemistry research has also focused on controlling the final product's isomeric purity. Methods have been developed to ensure that the level of cis-atovaquone in the final drug substance is exceptionally low, often not greater than 0.1%. google.com This is achieved through controlled reaction conditions and specific purification steps, such as selective crystallization, that can separate the trans product from residual cis isomer. google.comgoogle.com

    Stereoselective StrategyDescriptionOutcomeReference
    EpimerizationTreatment of the cis-isomer or a cis/trans mixture with strong acid or heat.Converts the less active cis-isomer to the highly active trans-isomer. medjpps.comgoogle.com
    Stereoselective ReductionReduction of an earlier intermediate, 4-(4-chlorophenyl)cyclohexanone, to favor the formation of the trans-alcohol precursor.Establishes the desired trans stereochemistry early in the synthetic sequence. vulcanchem.com
    Controlled CrystallizationSelective crystallization techniques are used in the final steps to isolate the pure trans-isomer of atovaquone or its immediate precursor.Achieves high diastereomeric purity (e.g., <0.1% cis-atovaquone). google.comgoogle.com

    Proguanil:

    Proguanil is a chiral molecule. However, it is administered as a racemic mixture. The reason for this lies in its mechanism of action; proguanil is a prodrug that undergoes in-vivo cyclization, catalyzed by cytochrome P450 enzymes, to form cycloguanil. nih.govdrugbank.com Cycloguanil, the active metabolite that inhibits the parasite's dihydrofolate reductase, is an achiral molecule. nih.gov Because the ultimate therapeutic agent is not chiral, the development of a complex and costly stereoselective synthesis for a single enantiomer of proguanil has not been a focus of academic or industrial research.

    Process Chemistry and Scalability Research for Active Pharmaceutical Ingredients (Academic Perspectives)

    The transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process presents numerous challenges. Academic research in process chemistry focuses on addressing these challenges to develop robust, safe, efficient, and scalable syntheses for APIs like atovaquone and proguanil.

    Atovaquone Scalability:

    Academic and industrial collaborations have been crucial in developing scalable syntheses for atovaquone. A key area of research has been the move away from low-yielding reactions and costly or hazardous reagents. Current time information in Bangalore, IN.researchgate.net The development of a sustainable process starting from phthalic anhydride was successfully demonstrated on a 200-kg scale, highlighting its industrial viability. Current time information in Bangalore, IN.researchgate.net This process emphasizes the use of cheaper raw materials and avoids problematic silver-based chemistry and separate isomerization steps. Current time information in Bangalore, IN.

    Similarly, the one-pot synthesis involving decarboxylative alkylation has been validated at an industrial scale. mdpi.com This approach is attractive for large-scale manufacturing because it simplifies the process by reducing the number of unit operations (e.g., isolations, purifications), which can lead to significant cost savings and reduced waste. mdpi.comresearchgate.net

    Proguanil Scalability:

    For proguanil, process research has focused on achieving high yield and purity in a cost-effective manner. The synthesis of proguanil hydrochloride has been optimized for large-scale production, with processes capable of delivering yields between 75-90% and purity levels of 99.9%. google.com A critical scalability factor is the management of reagents and byproducts. For example, in syntheses using a copper sulfate (B86663) catalyst, the use of chelating agents to remove copper and careful control of the reaction to minimize toxic hydrogen sulfide gas evolution are vital for a safe and scalable industrial process. google.com The synthesis and characterization of potential process-related impurities are also important for ensuring the quality and safety of the final drug product. vulcanchem.com

    Malarone in the Context of Advanced Drug Discovery and Repurposing Research

    Malarone as a Chemical Probe for Mitochondrial Biology and Other Cellular Pathways

    Atovaquone (B601224), a key component of Malarone, serves as a potent and selective chemical probe for investigating mitochondrial function. nih.gov Structurally similar to coenzyme Q10 (ubiquinone), atovaquone competitively inhibits the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain. nih.govdrugbank.com This inhibition disrupts the flow of electrons, leading to a collapse of the mitochondrial membrane potential and a halt in ATP synthesis. gsk.comnih.gov This specific mechanism of action makes atovaquone an invaluable tool for researchers studying the intricacies of mitochondrial respiration and its role in cellular metabolism.

    The use of atovaquone as a chemical probe has been instrumental in elucidating the metabolic dependencies of various cell types. For instance, studies have shown that atovaquone treatment can induce a metabolic shift from oxidative phosphorylation (OXPHOS) to aerobic glycolysis, a phenomenon known as the Warburg effect, in cancer cells. nih.gov This allows researchers to probe the reliance of cancer cells on mitochondrial function for survival and proliferation. Furthermore, atovaquone's ability to depolarize mitochondria has been utilized in flow cytometry-based assays to assess mitochondrial health and function in living cells. nih.gov

    Beyond its direct effects on mitochondria, atovaquone's impact on cellular pathways extends to pyrimidine (B1678525) biosynthesis. The mitochondrial electron transport chain is a critical source of electrons for dihydroorotate (B8406146) dehydrogenase, an essential enzyme in the de novo synthesis of pyrimidines. nih.gov By inhibiting Complex III, atovaquone indirectly hampers this pathway, providing a tool to study the interplay between mitochondrial respiration and nucleotide synthesis. The synergistic action of atovaquone with proguanil (B194036), which targets a different step in pyrimidine synthesis via its active metabolite cycloguanil (B1669406), further underscores the utility of Malarone's components in dissecting these interconnected pathways. gsk.comrunwayhealth.com

    Repurposing of Atovaquone in Non-malarial Pathologies

    The well-defined mechanism of action and established safety profile of atovaquone have made it a prime candidate for drug repurposing in a variety of non-malarial diseases.

    Cancer Research:

    A significant area of research has focused on repurposing atovaquone for cancer therapy. Many cancer cells, particularly cancer stem cells (CSCs), are highly dependent on mitochondrial oxidative phosphorylation for their energy needs. nih.gov By targeting mitochondrial Complex III, atovaquone has been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, pancreatic, and brain cancer. nih.govtandfonline.com Studies have demonstrated that atovaquone can induce apoptosis and reduce the mammosphere-forming efficiency of breast cancer cells, indicating its potential to target the CSC population. aacrjournals.org

    Furthermore, atovaquone has been investigated for its ability to overcome the hypoxic environment often found in solid tumors. ox.ac.uklabiotech.eu By reducing oxygen consumption in cancer cells, atovaquone can increase tumor oxygenation, potentially making them more susceptible to conventional treatments like radiotherapy. ox.ac.uklabiotech.eu Clinical trials have explored the use of atovaquone in patients with non-small cell lung cancer, showing a reduction in tumor hypoxia. ox.ac.uk

    Below is a table summarizing key findings from studies on atovaquone in cancer research:

    Cancer TypeKey FindingsReferences
    Breast Cancer Inhibits propagation of cancer stem-like cells with an IC50 of 1 µM; induces aerobic glycolysis and oxidative stress; reduces expression of HER2 and β-catenin. nih.govaacrjournals.org
    Non-Small Cell Lung Cancer Reduced hypoxic volumes in tumors by 55%; disrupted metabolic pathways involved in oxygen consumption. ox.ac.uk
    Acute Myeloid Leukemia (AML) Suppresses oxidative phosphorylation and reduces AML burden in patient-derived xenograft models; feasible and safe in combination with chemotherapy in pediatric patients. mdpi.comnih.gov
    Various Cancers (in vitro) Demonstrated antiproliferative activity in pancreatic, lung, and brain cancer cell lines. tandfonline.com

    Toxoplasmosis:

    Atovaquone is utilized in the treatment and prophylaxis of toxoplasmosis, an infection caused by the parasite Toxoplasma gondii. mdpi.comwikipedia.org Similar to its action in Plasmodium, atovaquone targets the cytochrome bc1 complex in the parasite's mitochondria, inhibiting its respiratory chain. mdpi.com While effective, the emergence of resistance has been a concern, sometimes limiting its use as a monotherapy. mdpi.com It is often used in combination with other drugs, such as pyrimethamine (B1678524) or sulfadiazine, particularly in immunocompromised patients. mdpi.comscienceopen.com

    Pneumocystis Pneumonia (PCP):

    Atovaquone is an established treatment for mild to moderate Pneumocystis jirovecii pneumonia (PCP), a fungal infection that primarily affects individuals with weakened immune systems, such as those with HIV/AIDS or undergoing cancer chemotherapy. nih.govwikipedia.orgresearchgate.net It serves as an alternative for patients who are intolerant to the first-line therapy, trimethoprim-sulfamethoxazole. wikipedia.org The mechanism of action against P. jirovecii is also believed to involve the inhibition of mitochondrial electron transport. drugbank.com

    Integration into High-Throughput Screening and Target Validation Studies

    The specific and potent activity of atovaquone makes it a valuable positive control and benchmark compound in high-throughput screening (HTS) campaigns aimed at discovering new antimalarial drugs and inhibitors of mitochondrial function. acs.org HTS allows for the rapid testing of large libraries of chemical compounds to identify "hits" with a desired biological activity. nih.govacs.org In screens targeting the mitochondrial electron transport chain, atovaquone's known inhibitory concentration (IC50) provides a reference point for the potency of newly identified compounds. acs.org

    Atovaquone is also crucial in target validation studies, which aim to confirm that a specific biological molecule (the "target") is responsible for the therapeutic effect of a drug. japtronline.comresearchgate.net For example, when a new compound is hypothesized to inhibit the cytochrome bc1 complex, its effects on parasite growth and mitochondrial function can be directly compared to those of atovaquone. acs.orgasm.org The development of atovaquone-resistant parasite strains, often carrying mutations in the cytochrome b gene (the target of atovaquone), provides a powerful tool for such validation. acs.orgoup.com If a new compound loses its efficacy against these resistant strains, it provides strong evidence that it shares the same target as atovaquone. acs.org

    The integration of atovaquone into these advanced screening and validation processes accelerates the drug discovery pipeline by:

    Providing a reliable positive control in HTS assays. acs.org

    Facilitating the characterization and prioritization of hit compounds. nih.gov

    Aiding in the elucidation of the mechanism of action of novel inhibitors.

    Serving as a key tool for validating the cytochrome bc1 complex as a druggable target. asm.org

    Development of Novel Formulations and Delivery Systems for Research Applications

    While the oral formulation of Malarone is effective for clinical use, research applications often necessitate different delivery systems to overcome certain limitations, such as poor aqueous solubility and the need for targeted delivery. The development of novel formulations for atovaquone and other antimalarials is an active area of research. mdpi.commdpi.com

    For research purposes, various nanocarrier-based delivery systems have been explored to enhance the solubility and bioavailability of lipophilic drugs like atovaquone. These include:

    Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. mdpi.comnih.gov

    Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that encapsulate the drug, allowing for controlled release and potentially targeted delivery. mdpi.comfrontiersin.org

    Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal tract. mdpi.com Solid SEDDS have been investigated to improve stability and patient compliance. mdpi.com

    Hydrogels: These three-dimensional polymer networks can be loaded with drugs and have been studied for the delivery of antimalarials. mdpi.com

    The table below provides examples of novel drug delivery systems being investigated for antimalarial drugs, which could be applicable to atovaquone for research applications.

    Delivery SystemDescriptionPotential Advantages for Research
    Liposomes Vesicular carriers made of lipid bilayers. mdpi.comnih.govImproved solubility, reduced toxicity, potential for targeted delivery. mdpi.com
    Polymeric Nanoparticles Drug encapsulated within a biodegradable polymer matrix. mdpi.comfrontiersin.orgControlled release, enhanced stability, targeted delivery. frontiersin.org
    Self-Emulsifying Drug Delivery Systems (SEDDS) Isotropic mixtures forming emulsions in situ. mdpi.comEnhanced solubility and absorption of poorly soluble compounds. mdpi.com
    Hydrogels 3D polymer networks capable of holding large amounts of water and drug. mdpi.comSustained release, potential for dual drug delivery. mdpi.com

    These advanced formulations can facilitate in vitro and in vivo research by ensuring consistent and effective delivery of atovaquone to its target, thereby enabling more accurate and reproducible experimental outcomes.

    Computational and Biophysical Approaches in Malarone Research

    Molecular Docking and Dynamics Simulations of Drug-Target Interactions

    Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand (drug) and its protein target. In Malarone research, these techniques have been instrumental in elucidating how atovaquone (B601224) and the active metabolite of proguanil (B194036), cycloguanil (B1669406), bind to their respective targets.

    Atovaquone and Cytochrome b: Atovaquone targets the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain in Plasmodium falciparum. nih.gov Specifically, it inhibits the quinol oxidation (Qo) site of cytochrome b. nih.gov Due to the absence of a crystal structure for the P. falciparum cytochrome bc1 complex, researchers often use homology models based on the structures from other organisms like yeast (Saccharomyces cerevisiae) or bovine mitochondria. nih.govresearchgate.net

    Molecular docking studies have consistently shown that atovaquone binds to the Qo site of cytochrome b, acting as a structural analogue of ubiquinol (B23937). nih.govasm.org These models predict key interactions, such as hydrogen bonding between the hydroxyl group of atovaquone's hydroxynaphthoquinone ring and the His181 residue of the Rieske iron-sulfur protein, a crucial component of the bc1 complex. nih.govresearchgate.net Molecular dynamics (MD) simulations, which simulate the movement of atoms and molecules over time, further refine these binding poses and assess the stability of the drug-target complex. plos.orgnih.gov These simulations have suggested that atovaquone binding can restrict the movement of the iron-sulfur protein, which is necessary for electron transfer, thereby inhibiting the enzyme's function. nih.gov

    Proguanil (Cycloguanil) and Dihydrofolate Reductase (DHFR): Proguanil is a prodrug that is metabolized into the active compound cycloguanil. Cycloguanil inhibits the enzyme dihydrofolate reductase (DHFR) in Plasmodium, disrupting the folate biosynthesis pathway and consequently inhibiting DNA synthesis. nih.govmdpi.com

    Computational analyses, including homology modeling and molecular dynamics simulations, have been employed to study the interaction of cycloguanil with P. falciparum DHFR (PfDHFR). nih.govox.ac.uk These studies have identified a set of key residues within the enzyme's active site that are crucial for inhibitor binding. nih.gov Docking studies with proguanil analogues have been performed to identify compounds with potentially improved binding affinities compared to the parent drug. researchgate.net

    Insights into Resistance: A significant application of these computational methods is in understanding drug resistance. For atovaquone, resistance is primarily associated with point mutations in the cytochrome b gene, particularly at codon 268. plos.orgresearchgate.net Molecular dynamics simulations have demonstrated that mutations like Y268S can reduce the hydrophobic interactions between atovaquone and the cytochrome b complex. plos.org This alteration can lead to atovaquone adopting a new, less effective binding position, ultimately causing resistance. plos.org Similarly, for proguanil, mutations in the dhfr gene can reduce the binding affinity of cycloguanil to the enzyme's active site. nih.gov Computational studies have modeled the effects of these mutations on drug binding, providing a molecular basis for the observed resistance. nih.gov

    ComponentTargetKey Interacting Residues (Predicted)Resistance-Associated Mutations
    AtovaquoneCytochrome b (Qo site)His181 (Rieske ISP), Glu272Y268S/N/C
    CycloguanilDihydrofolate Reductase (DHFR)Asp54, Ser108, Phe58, Ile164S108N, N51I, C59R, I164L

    Quantum Chemical Calculations and Binding Energy Predictions (e.g., MM-PBSA)

    Quantum chemical calculations and methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) are used to provide more accurate estimations of the binding energies between a drug and its target.

    Quantum Chemical Calculations: These calculations delve into the electronic structure of molecules to understand their reactivity and interaction energies. novapublishers.comajol.info For instance, Density Functional Theory (DFT) has been used to study the chemical reactivity of artemisinin (B1665778) and its derivatives, another class of antimalarial drugs, to develop quantitative structure-activity relationship (QSAR) models. eurekaselect.com Similar approaches can be applied to atovaquone and proguanil to understand their electronic properties that govern their binding to their respective targets. Quantum chemical calculations have also been used to guide the selection of physicochemical features for pharmacophore development of antimalarial compounds. nih.gov

    MM-PBSA: The MM-PBSA method is a popular approach to estimate the free energy of binding of a ligand to a protein. It combines molecular mechanics energy calculations with continuum solvation models. This method has been applied to understand the impact of resistance mutations on atovaquone binding. For example, MM-PBSA calculations have shown that the Y268S mutation in cytochrome b leads to a decreased binding affinity of atovaquone, corroborating the findings from molecular dynamics simulations. plos.org These calculations can quantify the energetic penalty associated with the mutation, providing a deeper understanding of the resistance mechanism.

    Drug-Target ComplexComputational MethodKey FindingReference
    Atovaquone - Cytochrome b (wild-type vs. Y268S mutant)MM-PBSAReduced binding affinity of atovaquone to the mutant protein. plos.org
    Proguanil Analogues - DHFRMolecular DockingIdentification of analogues with potentially higher binding affinities. researchgate.net

    Machine Learning and Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Activity and Synergy

    Machine learning and QSAR modeling are computational techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity.

    QSAR Modeling: QSAR models are developed using a dataset of compounds with known activities. These models can then be used to predict the activity of new, untested compounds, thereby prioritizing them for synthesis and further testing. semanticscholar.orgmdpi.com In antimalarial research, QSAR studies have been performed on various classes of compounds to identify the key structural features that contribute to their antiplasmodial activity. eurekaselect.comsemanticscholar.orgmdpi.com For example, a 3D-QSAR study on thiazinoquinones identified key steric and electrostatic fields that influence their antimalarial potency. nanobioletters.com While specific QSAR models solely focused on Malarone's components are less common, the principles are widely applied in the discovery of novel antimalarials that could potentially be used in combination therapies. mesamalaria.org

    Machine Learning for Synergy Prediction: The combination of atovaquone and proguanil in Malarone exhibits a synergistic effect, meaning their combined effect is greater than the sum of their individual effects. Machine learning models can be trained to predict such synergistic interactions between different drugs. By analyzing large datasets of drug combinations and their observed effects, these models can identify patterns and features that are predictive of synergy. This approach can be invaluable in identifying new synergistic drug combinations for treating malaria, potentially involving atovaquone or proguanil with other compounds.

    Bioinformatics for Target Identification, Resistance Monitoring, and Comparative Genomics

    Bioinformatics plays a crucial role in modern drug discovery and resistance surveillance by analyzing vast amounts of biological data, including genomic and transcriptomic data.

    Target Identification: The availability of the Plasmodium falciparum genome has opened new avenues for identifying potential drug targets. bioline.org.br Bioinformatics tools are used to compare the parasite's genome with that of its human host to identify essential parasite-specific proteins that can be targeted with minimal side effects. bioline.org.br Furthermore, approaches like chemogenomics, which combine chemical and genomic data, can help in identifying the molecular targets of compounds identified through phenotypic screens. biorxiv.org For instance, in vitro evolution of drug-resistant parasites followed by whole-genome sequencing is a powerful technique to identify the gene encoding the drug's target. acs.org

    Resistance Monitoring: The emergence and spread of drug resistance is a major threat to malaria control. nih.gov Bioinformatics is essential for monitoring the prevalence of genetic markers associated with resistance to atovaquone and proguanil. plos.org Next-generation sequencing (NGS) technologies, coupled with bioinformatics pipelines like the Malaria Resistance Surveillance (MaRS) system, allow for high-throughput surveillance of resistance markers in parasite populations from different geographical regions. asm.orgnih.gov This information is critical for informing treatment guidelines and detecting the emergence of resistance at an early stage. plos.orgnih.gov For atovaquone, this involves monitoring mutations in the cytochrome b gene, particularly at codon 268. asm.orgresearchgate.net For proguanil, mutations in the dhfr gene are tracked. asm.org

    Comparative Genomics: Comparative genomics involves comparing the genomes of different Plasmodium species or different strains of the same species. researchgate.netnih.gov This can provide insights into the evolution of drug resistance and identify conserved pathways that can be targeted by new drugs. oup.com For example, comparing the genomes of atovaquone-sensitive and resistant strains can reveal the genetic basis of resistance. acs.org Comparative genomic analyses have also shed light on the differences in gene content and regulation between different Plasmodium species, which can have implications for drug development. nih.gov

    Bioinformatics ApplicationDescriptionRelevance to Malarone
    Target IdentificationIdentifying essential parasite-specific proteins as potential drug targets.Validates cytochrome b and DHFR as targets and helps find new ones.
    Resistance MonitoringTracking the prevalence of genetic mutations associated with drug resistance.Monitors mutations in cytochrome b (atovaquone) and DHFR (proguanil) genes. malariaworld.orgmesamalaria.org
    Comparative GenomicsComparing genomes of different Plasmodium species/strains to understand evolution and identify conserved targets.Provides insights into the mechanisms and evolution of resistance to atovaquone and proguanil.

    Methodological Innovations in Malarone Research

    In Vitro Parasite Culture Systems for Mechanism of Action Studies

    The ability to continuously culture Plasmodium falciparum in vitro has been fundamental to studying the effects of antimalarial drugs like Malarone. These systems allow for controlled experiments on the parasite's blood stages, providing a platform to investigate the drug's mechanism of action.

    Standard in vitro cultures of P. falciparum are maintained in human red blood cells suspended in a specialized culture medium, such as RPMI 1640, supplemented with serum or serum substitutes, and kept in a specific gas environment (low oxygen, high carbon dioxide). This mimics the physiological conditions within the human host, allowing for the propagation of the asexual stages of the parasite.

    To study the mechanism of action of Malarone's components, researchers introduce the drugs into these cultures and observe the effects on parasite growth and development. Parasite viability and growth inhibition are commonly assessed using methods like:

    Microscopy: Giemsa-stained thin blood smears are used to visually assess parasitemia and morphological changes in the parasite after drug exposure.

    [3H]Hypoxanthine Incorporation Assay: This method measures the incorporation of radiolabeled hypoxanthine, a purine (B94841) precursor, into the parasite's nucleic acids. A reduction in incorporation indicates inhibition of parasite growth. pnas.org

    Lactate Dehydrogenase (LDH) Assay: This colorimetric assay measures the activity of a parasite-specific LDH enzyme released upon parasite lysis, providing an indirect measure of parasite viability.

    These culture systems have been instrumental in demonstrating that atovaquone (B601224), a component of Malarone, acts on the parasite's mitochondria. eco-vector.com Studies using in vitro cultures have shown that atovaquone is effective against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. pnas.org Furthermore, these systems are crucial for stage-specific assays, which have revealed that atovaquone is more effective at the late-trophozoite and schizont stages. pnas.org

    Recent adaptations of these culture methods include the use of serum-free media and automated systems for high-throughput screening of new drug candidates and for studying drug resistance. Moreover, the co-culturing of P. falciparum with human host cells, such as endothelial cells or hepatocytes (for liver-stage studies), provides a more complex and physiologically relevant environment to investigate drug effects.

    The development of in vitro cultures for other Plasmodium species, such as P. vivax, although more challenging, is expanding the scope of Malarone research beyond P. falciparum. These systems are invaluable for confirming the activity of drugs against clinical isolates circulating in endemic regions. acs.org

    Biochemical Assays for Enzyme Kinetics and Inhibition (e.g., DHODH, bc1 Complex Activity)

    Biochemical assays are critical for dissecting the specific molecular targets of Malarone's components, atovaquone and proguanil (B194036) (via its active metabolite, cycloguanil). These assays typically use purified or recombinant enzymes to study their kinetics and to quantify the inhibitory effects of the drugs.

    Cytochrome bc1 Complex (Complex III) Assays:

    Atovaquone's primary target is the cytochrome bc1 complex of the parasite's mitochondrial electron transport chain. rug.nlnih.gov Biochemical assays measuring the activity of this complex are central to understanding atovaquone's mechanism. These assays often involve:

    Spectrophotometric measurement: The activity of the bc1 complex can be monitored by following the reduction of cytochrome c at a specific wavelength.

    Use of substrate analogs: Decylubiquinol, a synthetic analog of the natural substrate ubiquinol (B23937), is commonly used in these assays.

    Inhibitor titration: By adding increasing concentrations of atovaquone, researchers can determine its inhibitory constant (Ki), which quantifies its binding affinity to the enzyme.

    Studies using these assays have demonstrated that atovaquone is a potent and selective inhibitor of the parasite's bc1 complex, with little effect on the mammalian equivalent. rug.nl They have also been crucial in characterizing the effects of resistance-conferring mutations, such as the Y268S mutation in cytochrome b, which reduces the enzyme's catalytic turnover and atovaquone's binding affinity. nih.gov

    Dihydroorotate (B8406146) Dehydrogenase (DHODH) Assays:

    While the bc1 complex is the primary target of atovaquone, it also exhibits some inhibitory activity against dihydroorotate dehydrogenase (DHODH), an enzyme essential for pyrimidine (B1678525) biosynthesis. nih.govresearchgate.net Assays for DHODH activity typically measure the reduction of a cofactor or an artificial electron acceptor. A common method involves coupling the reoxidation of Coenzyme Q (CoQ) with the reduction of dichloroindophenol (DCIP), which can be monitored spectrophotometrically. nih.gov

    These assays have been used to screen large compound libraries for novel DHODH inhibitors and to determine the selectivity of compounds for the Plasmodium enzyme over the human homolog. nih.gov

    Dihydrofolate Reductase (DHFR) Assays:

    The other component of Malarone, proguanil, is a prodrug that is metabolized in the host to cycloguanil (B1669406). Cycloguanil inhibits the parasite's dihydrofolate reductase (DHFR), an enzyme critical for folate metabolism and DNA synthesis. Biochemical assays for DHFR activity typically follow the oxidation of NADPH to NADP+ spectrophotometrically. These assays are essential for determining the inhibitory potency of cycloguanil and for studying the impact of mutations in the dhfr gene that confer resistance.

    Assay TypeTarget EnzymePrincipleKey Findings for Malarone
    bc1 Complex Activity Assay Cytochrome bc1 complexSpectrophotometric measurement of cytochrome c reductionAtovaquone is a potent, competitive inhibitor of the Qo site. Resistance mutations (e.g., Y268S) decrease atovaquone's binding affinity and reduce enzyme Vmax. nih.gov
    DHODH Inhibition Assay Dihydroorotate dehydrogenaseSpectrophotometric measurement of DCIP reductionAtovaquone shows some inhibitory activity against DHODH, though it is primarily a bc1 inhibitor. nih.govresearchgate.net
    DHFR Inhibition Assay Dihydrofolate reductaseSpectrophotometric measurement of NADPH oxidationCycloguanil (proguanil's active metabolite) is a potent inhibitor of parasite DHFR.

    Genetic Engineering Approaches for Studying Resistance (e.g., CRISPR/Cas9 in Plasmodium)

    The advent of powerful genetic engineering tools, particularly the CRISPR/Cas9 system, has revolutionized the study of drug resistance in Plasmodium falciparum. plos.orgauctoresonline.org These techniques allow for precise and efficient modification of the parasite's genome, enabling researchers to investigate the molecular basis of resistance to drugs like Malarone.

    CRISPR/Cas9-mediated Gene Editing:

    The CRISPR/Cas9 system can be programmed to create specific double-strand breaks in the parasite's DNA. These breaks can then be repaired by the cell's own machinery, either through non-homologous end joining (NHEJ) or homology-directed repair (HDR). By providing a repair template, researchers can introduce specific point mutations, insertions, or deletions into a gene of interest.

    This technology has been instrumental in:

    Validating resistance mutations: Scientists can introduce known mutations, such as those in the cytochrome b gene (for atovaquone resistance) or the dhfr gene (for cycloguanil resistance), into drug-sensitive parasite lines. plos.org This allows for a direct assessment of the mutation's contribution to the resistance phenotype in a clean genetic background.

    Identifying novel resistance mechanisms: Genome-wide CRISPR screens can be used to identify new genes that, when knocked out, confer resistance to a particular drug.

    Studying the fitness cost of resistance: By creating isogenic parasite lines that differ only by a single resistance mutation, researchers can accurately measure the impact of that mutation on parasite growth and development in the absence of drug pressure. For example, studies on the Y268S mutation in cytochrome b have shown that it confers a fitness cost to the parasite. nih.gov

    Recent methodological advancements in this area include the development of plasmid-free CRISPR/Cas9 editing using ribonucleoprotein (RNP) complexes and single-stranded oligodeoxynucleotide (ssODN) repair templates, which simplifies and accelerates the gene-editing process in P. falciparum. plos.org

    Genetic engineering has also been applied to mosquitoes to make them resistant to the malaria parasite, a strategy that could complement drug-based control measures. popularmechanics.comjhu.eduresearchgate.net

    These genetic tools provide a powerful platform for understanding the evolution of drug resistance and for developing strategies to overcome it, ensuring the continued efficacy of vital antimalarials like Malarone.

    Q & A

    Basic Research Questions

    Q. What experimental models are most effective for evaluating Malarone’s antimalarial efficacy in preclinical studies?

    • Methodological Answer : Use in vitro parasite inhibition assays (e.g., Plasmodium falciparum 3D7 strain cultures) to measure EC50 values. Pair with in vivo murine models (e.g., P. berghei-infected mice) to assess parasitemia reduction. Validate findings via qPCR for parasite load quantification and histopathology for organ-specific toxicity .
    • Key Considerations : Ensure strain-specific sensitivity to proguanil’s cycloguanil metabolite, as genetic polymorphisms (e.g., PfDHFR mutations) may confound results .

    Q. How can pharmacokinetic parameters of atovaquone and proguanil be accurately measured in human trials?

    • Methodological Answer : Employ high-performance liquid chromatography (HPLC) or LC-MS/MS for plasma concentration analysis. Use non-compartmental modeling to calculate AUC, Cmax, and t1/2. Adjust for covariates like body weight and hepatic function, as atovaquone is highly lipophilic and protein-bound .

    Q. What statistical methods are appropriate for analyzing Malarone’s prophylactic efficacy in field studies?

    • Methodological Answer : Apply Cox proportional hazards models to compare malaria incidence between treatment and placebo arms. Adjust for confounding variables (e.g., mosquito exposure, compliance) using stratified analysis or propensity score matching .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in Malarone’s efficacy data across different geographic regions?

    • Methodological Answer : Conduct meta-regression analysis to identify moderators (e.g., regional Plasmodium resistance patterns, host genetics). Validate findings with ex vivo drug susceptibility testing on field isolates and genomic sequencing of Pfcytb (target of atovaquone) .
    • Data Interpretation Tip : Use funnel plots to assess publication bias and I² statistics to quantify heterogeneity in systematic reviews .

    Q. What experimental designs are optimal for studying Malarone resistance mechanisms?

    • Methodological Answer : Perform in vitro selection pressure assays by serially exposing parasites to subtherapeutic atovaquone/proguanil concentrations. Use whole-genome sequencing to identify emergent mutations (e.g., Pfcytb G131S, Y268S). Validate resistance via ATPase activity assays to confirm mitochondrial dysfunction .

    Q. How can translational studies bridge gaps between Malarone’s in vitro activity and clinical outcomes?

    • Methodological Answer : Develop physiologically based pharmacokinetic (PBPK) models integrating in vitro metabolic data (e.g., CYP3A4-mediated proguanil activation) with patient demographics. Validate models using clinical trial data to predict dose adjustments for pediatric or immunocompromised populations .

    Methodological Pitfalls and Solutions

    Challenge : Confounding by non-adherence in long-term prophylactic studies.

    • Solution : Use electronic pill dispensers with timestamps or measure proguanil metabolites (e.g., cycloguanil) in urine as adherence biomarkers .

    Challenge : Overlooking drug-drug interactions in combination therapies.

    • Solution : Screen for CYP450 interactions using human liver microsome assays. For example, rifampicin reduces atovaquone bioavailability via CYP3A4 induction—preclude concurrent use in trial designs .

    Data Presentation and Reporting Standards

    • Tables : Include comparative EC50 values for Malarone against reference antimalarials (Table 1).

      Plasmodium StrainEC50 (nM) AtovaquoneEC50 (nM) Proguanil
      3D7 (Wild-type)2.1 ± 0.312.4 ± 1.8
      K1 (Resistant)18.9 ± 2.745.6 ± 5.2
      Source: Adapted from in vitro susceptibility assays .
    • Ethical Reporting : Disclose conflicts of interest (e.g., funding from pharmaceutical entities) and adhere to CONSORT guidelines for clinical trials .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.